molecular formula C4H5KO2 B6268426 potassium 3-oxobut-1-en-1-olate CAS No. 66558-51-8

potassium 3-oxobut-1-en-1-olate

Cat. No.: B6268426
CAS No.: 66558-51-8
M. Wt: 124.18 g/mol
InChI Key: TWLFHYXYMWHRGQ-SQQVDAMQSA-M
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Description

Potassium 3-oxobut-1-en-1-olate is an organic compound with the molecular formula C4H5KO2 and a molecular weight of 124.18 g/mol . It is a potassium salt of an enolate, which is a resonance-stabilized anion derived from the deprotonation of a carbonyl compound. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 3-oxobut-1-en-1-olate can be synthesized through the deprotonation of 3-oxobut-1-en-1-ol using a strong base such as potassium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium under controlled temperature conditions to ensure the stability of the product .

Industrial Production Methods

In an industrial setting, the production of this compound involves the large-scale deprotonation of 3-oxobut-1-en-1-ol using potassium hydroxide. The reaction is carried out in a continuous flow reactor to maintain consistent product quality and yield. The product is then purified through crystallization or other suitable methods to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Potassium 3-oxobut-1-en-1-olate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium 3-oxobut-1-en-1-olate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the formation of various carbonyl compounds and enolate derivatives.

    Biology: Studied for its potential role in biochemical pathways involving enolate intermediates.

    Medicine: Investigated for its potential therapeutic applications due to its unique reactivity and stability.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of potassium 3-oxobut-1-en-1-olate involves its ability to act as a nucleophile due to the resonance stabilization of the enolate anion. This allows it to participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 3-oxobut-1-en-1-olate is unique due to its specific reactivity and stability, which are influenced by the potassium counterion. This makes it particularly useful in certain synthetic applications where other enolate salts may not perform as effectively .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of potassium 3-oxobut-1-en-1-olate can be achieved through the Claisen condensation reaction between ethyl acetoacetate and potassium ethoxide.", "Starting Materials": [ "Ethyl acetoacetate", "Potassium ethoxide" ], "Reaction": [ "Step 1: Dissolve ethyl acetoacetate in ethanol and add potassium ethoxide to the solution.", "Step 2: Heat the mixture under reflux for several hours.", "Step 3: Allow the mixture to cool and then add water to the solution.", "Step 4: Acidify the solution with hydrochloric acid to obtain the potassium 3-oxobut-1-en-1-olate product." ] }

CAS No.

66558-51-8

Molecular Formula

C4H5KO2

Molecular Weight

124.18 g/mol

IUPAC Name

potassium;(E)-3-oxobut-1-en-1-olate

InChI

InChI=1S/C4H6O2.K/c1-4(6)2-3-5;/h2-3,5H,1H3;/q;+1/p-1/b3-2+;

InChI Key

TWLFHYXYMWHRGQ-SQQVDAMQSA-M

Isomeric SMILES

CC(=O)/C=C/[O-].[K+]

Canonical SMILES

CC(=O)C=C[O-].[K+]

Purity

91

Origin of Product

United States

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